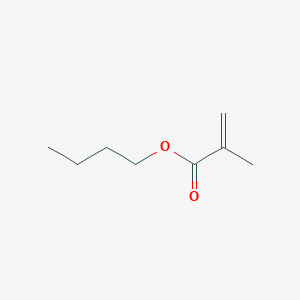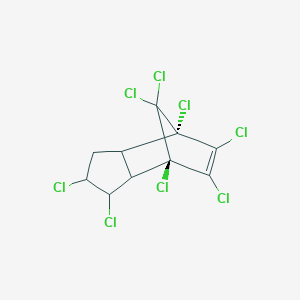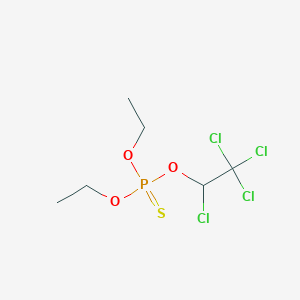
Glucosepentaacetat
Übersicht
Beschreibung
Glucose pentaacetate is a useful research compound. Its molecular formula is C16H22O11 and its molecular weight is 390.34 g/mol. The purity is usually 95%.
The exact mass of the compound Glucose pentaacetate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Glucose pentaacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glucose pentaacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Stereochemiestudien in Kohlenhydraten
Glucosepentaacetat wird als Modellverbindung verwendet, um die Stereochemie von Kohlenhydraten zu untersuchen. Forscher verwenden spektroskopische Techniken wie Vibrations-Zirkulardichroismus (VCD), um die räumliche Anordnung von Atomen in diesen Molekülen zu verstehen .
Gaschromatographie-Standard
Es dient als Standard in der Gaschromatographie zur Analyse von Monosaccharid- und Polysaccharidkomponenten und hilft bei der Identifizierung und Quantifizierung dieser Substanzen .
Biochemische Reaktionen
β-D-Glucosepentaacetat wird in biochemischen Reaktionen verwendet, möglicherweise aufgrund seiner strukturellen Ähnlichkeit mit natürlicher Glucose, die eine entscheidende Rolle in verschiedenen Stoffwechselprozessen spielt .
Pharmazeutischer Zwischenstoff
Diese Verbindung ist auch ein aktiver pharmazeutischer Zwischenstoff, d.h. sie wird bei der Synthese von Arzneimitteln verwendet .
Insulin-Freisetzungs-Stimulation
In der medizinischen Forschung wurde es verwendet, um die Insulin-Freisetzung in Ratten-Pankreasinseln zu stimulieren, was Einblicke in die Behandlung von Diabetes und die Rolle von Insulin im Glukosestoffwechsel liefern kann .
Stabilisierung von Arzneimitteln
α- und β-Glucosepentaacetate sind bekannte Zuckerderivate, die möglicherweise als Stabilisatoren der amorphen Phase von Wirkstoffen in Arzneimitteln (API) verwendet werden können und die Stabilität und Haltbarkeit von Arzneimitteln verbessern .
Wirkmechanismus
Target of Action
Glucose pentaacetate is an acetylated sugar derivative that plays a significant role in various biological processes . It primarily targets the biochemical pathways involved in carbohydrate metabolism . It also interacts with insulin, influencing its release .
Mode of Action
The stannic chloride-catalyzed anomerization of glucose pentaacetate is specific for the C1-acetoxy group . The reactions involve complete dissociation of the Cl-carbon atom to the acetoxy group bond, with an intermediate formation of carbonium ions . This process occurs in the presence of an acid catalyst and an acetylating agent .
Biochemical Pathways
Glucose pentaacetate affects the glycolytic pathway, also known as the Meyerhoff, Embden, Parnas pathway . This pathway involves the anaerobic conversion of glucose to pyruvic acid . Glucose pentaacetate, through its anomerization, can influence the balance between the alpha and beta forms of glucose, which can have downstream effects on various biochemical processes .
Pharmacokinetics
It’s known that glycosylation, a process in which glucose pentaacetate plays a role, can modulate the in vivo efficacy of protein drugs by altering their potencies (pharmacodynamics) and exposure time (pharmacokinetics) .
Action Environment
The action of glucose pentaacetate can be influenced by environmental factors. For instance, the anomerization of β-D-glucose pentaacetate was found to proceed efficiently in both organic solvents and solid state at room temperature . This suggests that the physical state of the environment can influence the action, efficacy, and stability of glucose pentaacetate .
Biochemische Analyse
Biochemical Properties
Glucose pentaacetate plays a role in biochemical reactions, particularly in the context of glucose metabolism. This enzyme is crucial for the first step of glycolysis, a metabolic pathway that breaks down glucose to produce energy .
Cellular Effects
In cellular processes, glucose pentaacetate has been shown to stimulate insulin release in rat pancreatic islets . This suggests that it may influence cell function by modulating insulin signaling pathways, which play a key role in regulating glucose metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of glucose pentaacetate involves its interaction with enzymes and other biomolecules. For instance, it interacts with hexokinase during its formation . This interaction involves the binding of glucose to the enzyme, followed by the addition of acetyl groups to form glucose pentaacetate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of glucose pentaacetate can change over time. For example, studies have shown that the tendency of glucose pentaacetate to crystallize from its amorphous phase is about 10 times lower than that of pure anomers . This suggests that glucose pentaacetate may have greater stability and less degradation over time .
Dosage Effects in Animal Models
While specific studies on the dosage effects of glucose pentaacetate in animal models are limited, research on similar compounds can provide some insights. For instance, studies on glucose and its derivatives have shown that their effects can vary with different dosages, with potential threshold effects and toxic effects at high doses .
Metabolic Pathways
Glucose pentaacetate is involved in the metabolic pathway of glycolysis, where it is formed as a product of the reaction between glucose and acetic acid . This reaction is part of the larger glucose metabolism process, which also involves other enzymes and cofactors .
Subcellular Localization
It is likely to be found in areas of the cell where glucose metabolism occurs, such as the cytoplasm . Its activity or function may be influenced by various factors, including targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
(2,3,4,5-tetraacetyloxy-6-oxohexyl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-8(18)23-7-14(25-10(3)20)16(27-12(5)22)15(26-11(4)21)13(6-17)24-9(2)19/h6,13-16H,7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOKXEHOENRFMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3891-59-6 | |
| Record name | D-Glucose, 2,3,4,5,6-pentaacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride](/img/structure/B165934.png)
